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Technical Support Center: ADC Purification
Strategies
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in purifying

heterogeneous antibody-drug conjugate (ADC) mixtures.

Frequently Asked Questions (FAQs)
Q1: What are the primary impurities that need to be removed from a heterogeneous ADC

mixture?

During the conjugation process, a heterogeneous mixture is produced that contains the desired

ADC along with several process-related impurities. The primary impurities that require removal

include:

Aggregates and High Molecular Weight Species (HMWS): These are clusters of ADC

molecules that can form due to the hydrophobic nature of the conjugated payload.[1][2]

Aggregates are a critical impurity to remove as they can be immunogenic.[3]

Unconjugated Antibody (DAR=0): This refers to the antibody that has not been conjugated

with any drug-linker. Its presence can reduce the overall efficacy of the ADC therapeutic by

competing for target antigen binding sites.[4][5]
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Free Drug/Linker: Residual, unconjugated cytotoxic drug and/or linker molecules that are not

covalently attached to an antibody. These are high-risk impurities that can cause systemic

toxicity.

Other Process-Related Impurities: This category includes solvents, reagents, and by-

products from the conjugation reaction.

Q2: Which chromatographic techniques are most commonly used for ADC purification?

The most common chromatographic techniques for purifying heterogeneous ADC mixtures are

Hydrophobic Interaction Chromatography (HIC), Ion Exchange Chromatography (IEX), and

Size Exclusion Chromatography (SEC). Each technique separates molecules based on

different physicochemical properties.

Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their

hydrophobicity. Since the drug-to-antibody ratio (DAR) correlates with the hydrophobicity of

the ADC, HIC is effective at separating different DAR species and removing unconjugated

antibodies.

Ion Exchange Chromatography (IEX): Separates molecules based on their net surface

charge. It is particularly useful for removing charged impurities and can also be used to

remove aggregates.

Size Exclusion Chromatography (SEC): Separates molecules based on their size

(hydrodynamic radius). SEC is primarily used to remove high molecular weight aggregates

and low molecular weight impurities like free drug/linker.

Q3: How can I remove unconjugated antibody (DAR=0) from my ADC mixture?

Hydrophobic Interaction Chromatography (HIC) is the most effective method for removing

unconjugated antibodies. The principle behind this separation is that the unconjugated antibody

is less hydrophobic than the ADCs. By using a decreasing salt gradient, the unconjugated

antibody will elute first, followed by the ADC species with increasing DAR values.

Troubleshooting Guides
Issue 1: High Levels of Aggregates in the Purified ADC
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Symptoms:

A significant peak eluting earlier than the monomeric ADC peak in Size Exclusion

Chromatography (SEC) analysis.

Visible precipitation or turbidity in the purified sample.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps

Inappropriate Buffer Conditions

Optimize the pH and salt concentration of your

buffers. Aggregation can be more prevalent at

the isoelectric point (pI) of the antibody.

Consider using buffers containing arginine,

which has been shown to reduce aggregation.

High ADC Concentration

During purification, high local concentrations of

the ADC on the chromatography column can

promote aggregation. Try reducing the amount

of ADC loaded onto the column.

Hydrophobicity of the ADC

The hydrophobic nature of the payload can drive

aggregation. Ensure your purification buffers

contain appropriate additives to maintain

solubility.

Ineffective Chromatography Method

Size Exclusion Chromatography (SEC) is the

primary method for removing aggregates. If you

are using other methods, consider adding an

SEC polishing step. Hydroxyapatite

chromatography has also shown promise in

removing aggregates.

Issue 2: Poor Separation of DAR Species using HIC
Symptoms:
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Broad, overlapping peaks in the HIC chromatogram, making it difficult to resolve different

DAR species.

Inconsistent DAR values in collected fractions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps

Suboptimal Salt Gradient

The slope of the salt gradient is crucial for

resolving different DAR species. Experiment

with a shallower gradient to improve separation.

Both linear and step gradients can be effective.

Incorrect Salt Type or Concentration

The type and concentration of the salt in the

mobile phase influence the hydrophobic

interactions. Ammonium sulfate is a commonly

used salt. Screen different salt concentrations in

your binding and elution buffers.

Inappropriate HIC Resin

The hydrophobicity of the HIC resin should be

matched to the hydrophobicity of your ADC.

Resins with different ligands (e.g., Phenyl, Butyl)

will provide different selectivities. For highly

hydrophobic ADCs, a more polar HIC resin may

provide better results.

Mobile Phase pH

The pH of the mobile phase can affect the

conformation and surface hydrophobicity of the

ADC. Perform a pH screening study to find the

optimal pH for your separation.

Issue 3: Presence of Free Drug/Linker in the Final
Product
Symptoms:
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Detection of free drug or linker in the purified ADC sample by analytical methods such as

Reversed-Phase HPLC (RP-HPLC) or Mass Spectrometry (MS).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps

Inefficient Initial Purification

Tangential Flow Filtration (TFF) or diafiltration is

often used as an initial step to remove the bulk

of small molecule impurities. Ensure sufficient

diavolumes are performed.

Carryover During Chromatography

Free drug can sometimes co-elute with the

ADC. Cation exchange chromatography (CEX)

in bind/elute mode can be effective at removing

free toxins. Ensure thorough washing of the

column after sample loading to remove any non-

specifically bound free drug.

Linker Instability

The linker may be cleaving during the

purification process, releasing the free drug.

Ensure that the pH and temperature of your

purification buffers are within the stability range

of your linker.

Experimental Protocols
Protocol 1: Aggregate Removal by Size Exclusion
Chromatography (SEC)
Objective: To remove high molecular weight aggregates from a purified ADC mixture.

Materials:

SEC column (e.g., TSKgel G3000SWxl)

HPLC or FPLC system

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8182211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mobile Phase: 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5 with 15% (v/v)

Isopropyl Alcohol

ADC sample

0.22 µm syringe filters

Methodology:

Equilibrate the SEC column with at least 2 column volumes of mobile phase at a flow rate of

0.35 mL/min.

Prepare the ADC sample by diluting it in the mobile phase to a concentration of

approximately 1 mg/mL.

If necessary, filter the sample through a 0.22 µm filter to remove any particulate matter.

Inject an appropriate volume of the sample onto the column (e.g., 10-20 µL for an analytical

column).

Run the chromatography for a sufficient time to allow for the elution of all species (typically

15-20 minutes for an analytical run).

Collect fractions corresponding to the monomeric ADC peak, avoiding the earlier eluting

aggregate peaks.

Analyze the collected fractions for purity and concentration.

Protocol 2: Separation of DAR Species by Hydrophobic
Interaction Chromatography (HIC)
Objective: To separate ADC species with different drug-to-antibody ratios.

Materials:

HIC column (e.g., ToyoPearl Phenyl-650S)

HPLC or FPLC system
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Buffer A (Binding Buffer): 50 mM Sodium Phosphate, 2 M Sodium Chloride, pH 7.0

Buffer B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0

ADC sample

Methodology:

Equilibrate the HIC column with at least 3 column volumes of Buffer A.

Prepare the ADC sample for loading by diluting it 1:1 with Buffer A.

Load the prepared sample onto the column.

Wash the column with Buffer A to remove any unbound material.

Elute the bound ADC species using a linear gradient from 100% Buffer A to 100% Buffer B

over a specified number of column volumes (e.g., 20 CV).

Collect fractions across the gradient.

Analyze the collected fractions by a suitable analytical method (e.g., analytical HIC or MS) to

determine the DAR of each fraction.

Data Summary Tables
Table 1: Comparison of Common Chromatography Resins for ADC Purification
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Chromatography
Mode

Resin Example
Primary
Application

Key Separation
Principle

Hydrophobic

Interaction (HIC)

ToyoPearl Phenyl-

650S, Butyl-S

Separation of DAR

species, Removal of

unconjugated

antibody

Hydrophobicity

Ion Exchange (IEX)
Sartobind S (Cation

Exchange)

Removal of free drug,

aggregates, and

charge variants

Net Surface Charge

Size Exclusion (SEC) TSKgel G3000SWxl

Removal of

aggregates and free

drug

Molecular Size

Hydroxyapatite
CHT Ceramic

Hydroxyapatite
Aggregate removal

Mixed-mode (cation

and anion exchange)

Table 2: Typical Buffer Systems for ADC Purification
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Chromatography
Mode

Buffer System
Component

Purpose
Typical
Concentration

HIC Sodium Phosphate Buffering agent 50 mM

Sodium Chloride /

Ammonium Sulfate

Promotes hydrophobic

interaction
1.5 - 2 M

IEX (Cation

Exchange)
Sodium Acetate / MES Buffering agent 20 - 50 mM

Sodium Chloride Eluting salt 0 - 1 M gradient

SEC Sodium Phosphate Buffering agent 100 - 200 mM

Potassium Chloride /

Sodium Chloride

Reduces non-specific

interactions
150 - 200 mM

Isopropyl Alcohol

Reduces hydrophobic

interactions with the

column

10 - 15%
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Caption: A typical workflow for the purification of heterogeneous ADC mixtures.
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Caption: Troubleshooting logic for poor DAR separation in HIC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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